Home > Products > Screening Compounds P140750 > 4-phenyl-N-(pyridin-4-ylmethyl)benzamide
4-phenyl-N-(pyridin-4-ylmethyl)benzamide - 80819-03-0

4-phenyl-N-(pyridin-4-ylmethyl)benzamide

Catalog Number: EVT-3194527
CAS Number: 80819-03-0
Molecular Formula: C19H16N2O
Molecular Weight: 288.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-phenyl-N-(pyridin-4-ylmethyl)benzamide is an organic compound that belongs to the class of amides. It features a phenyl group and a pyridine moiety, which contributes to its potential biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its structural characteristics and reactivity.

Source and Classification

The compound can be synthesized through various chemical reactions involving phenyl and pyridine derivatives. It is classified as an aromatic amide, characterized by the presence of both aromatic rings and an amide functional group. The specific structural formula for 4-phenyl-N-(pyridin-4-ylmethyl)benzamide is C16H16N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis Analysis

Methods

The synthesis of 4-phenyl-N-(pyridin-4-ylmethyl)benzamide typically involves a coupling reaction between 4-(pyridin-4-ylmethyl)aniline and 2-hydroxybenzoic acid or similar compounds. The reaction can be facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The solvent choice often includes dichloromethane or other organic solvents.

Technical Details

  1. Reagents:
    • 2-Hydroxybenzoic acid
    • 4-(Pyridin-4-ylmethyl)aniline
    • Coupling agents (e.g., DCC)
    • Catalysts (e.g., DMAP)
  2. Reaction Conditions:
    • Stirring at room temperature for several hours
    • Purification via recrystallization or column chromatography
  3. Yield: The yield can vary based on the specific conditions used but is generally optimized through careful control of reaction parameters.
Molecular Structure Analysis

Structure

The molecular structure of 4-phenyl-N-(pyridin-4-ylmethyl)benzamide consists of a benzamide framework with a pyridine ring attached via a methylene bridge. The structure can be represented as follows:

C6H5C O N CH2C5H4C6H5\text{C}_6\text{H}_5\text{C O N CH}_2\text{C}_5\text{H}_4\text{N }\text{C}_6\text{H}_5

Data

The molecular weight of 4-phenyl-N-(pyridin-4-ylmethyl)benzamide is approximately 252.31 g/mol. The compound has distinct physical properties such as melting point, solubility, and stability that are critical for its application in research.

Chemical Reactions Analysis

Reactions

4-phenyl-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical transformations:

  1. Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  2. Reduction: The amide group can be reduced to form an amine.
  3. Substitution Reactions: Electrophilic or nucleophilic substitutions can occur on the aromatic rings.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives that may exhibit different biological activities.

Mechanism of Action

The mechanism of action for 4-phenyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific biological targets, such as enzymes or receptors. The binding process typically includes:

  1. Hydrogen Bonding: Interaction with target sites through hydrogen bonds.
  2. Hydrophobic Interactions: Non-polar interactions that stabilize binding.
  3. π–π Stacking: Aromatic interactions that contribute to binding affinity.

These interactions may modulate the activity of enzymes involved in various biochemical pathways, potentially leading to therapeutic effects against diseases.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a crystalline solid.
  2. Melting Point: Specific melting point data needs to be determined experimentally but is generally in the range typical for similar compounds.
  3. Solubility: Soluble in organic solvents like dichloromethane; insoluble in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: Reacts with electrophiles and nucleophiles due to the presence of reactive functional groups.
Applications

Scientific Uses

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its structural properties.
  2. Coordination Chemistry: Acts as a ligand in metal coordination complexes.
  3. Material Science: Used in the development of functionalized polymers and novel materials.
Introduction to 4-phenyl-N-(pyridin-4-ylmethyl)benzamide as a Bioactive Scaffold

Historical Context and Discovery of 4-phenyl-N-(pyridin-4-ylmethyl)benzamide

The chemical scaffold 4-phenyl-N-(pyridin-4-ylmethyl)benzamide emerged as a strategic pharmacophore in kinase inhibitor development during the late 2010s. While not a clinical drug itself, its core structure served as a template for optimizing N-benzamide derivatives targeting ATP-binding sites in disease-relevant kinases. Early research focused on modifying the benzamide linker and pyridyl substituents to enhance binding affinity. A breakthrough occurred in 2018 when Hobson et al. identified N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide (designated C08) as a potent ROCK1 inhibitor (IC₅₀ = 0.003–16 µM), later co-crystallized with ROCK1 (PDB: 6E9W) [2] [4]. This structural complex revealed critical interactions between the benzamide core and kinase hinge regions, validating the scaffold’s utility for rational drug design. Concurrently, derivatives like 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide (DrugBank: DB07459) were profiled as MAPK14 inhibitors, demonstrating the scaffold’s adaptability across kinase targets [5]. By 2020, structural hybrids such as (E)-N-phenyl-4-(pyridine-acylhydrazone)benzamide derivatives showed sub-micromolar activity against multiple myeloma (IC₅₀ = 0.12 µM for compound 8b), cementing the scaffold’s role in oncology [3].

Table 1: Key Derivatives and Their Primary Kinase Targets

Compound DesignationStructure ModificationsPrimary TargetBiological Activity
C08 [2] [4]N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl) groupROCK1IC₅₀: 0.003–16 µM
DB07459 [5]4-Phenoxy, pyridin-2-ylmethylMAPK14Inhibitor (activity n/a)
8b [3](E)-N-phenyl hydrazone linkerMultiple myelomaIC₅₀: 0.12 ± 0.09 µM (RPMI8226)
9n/10n [6]4-Methyl-3-(pyridin-2-ylamino) tailc-Abl> Nilotinib activity

Structural Significance of the 4-phenyl-N-(pyridin-4-ylmethyl)benzamide Core Motif

The scaffold’s bioactivity arises from its three modular domains:

  • Biphenyl/aryl domain: The 4-phenylbenzamide moiety provides a rigid, planar framework that inserts into kinase hydrophobic pockets. In ROCK1 inhibitors, this segment forms π-π stacking with Phe327 and van der Waals contacts with Leu205 and Val200 [4].
  • Benzamide linker: The –C(O)NH– group acts as a hydrogen-bond acceptor/donor bridge. Co-crystal structures (e.g., C08 in 6E9W) show carbonyl oxygen accepts H-bonds from hinge residue Met156, while the NH donates to Asp216 backbone carbonyls [2].
  • Pyridin-4-ylmethyl tail: The pyridine nitrogen and methylene linker (–CH₂–) enable targeted hinge interactions and conformational flexibility. Nitrogen coordination with Lys105 (ROCK1) or Glu286 (c-Abl) is critical for anchoring, while the methylene spacer allows pyridine rotation to bypass steric clashes (e.g., T315I mutation in Bcr-Abl) [6] .

This architecture balances rigidity for selectivity and flexibility for adaptability. Molecular dynamics (100 ns simulations) confirmed the pyridylmethyl tail’s rotation (±15°) optimizes binding in mutant kinases, a feature exploited in c-Abl inhibitors like 9n and 10n [6]. Compared to rigid scaffolds (e.g., ponatinib), this core reduces entropic penalties upon binding, explaining its IC₅₀ improvements in derivatives like C34 (ROCK1 IC₅₀ = 0.003 µM) [4].

Therapeutic Rationale for Targeting Kinases with 4-phenyl-N-(pyridin-4-ylmethyl)benzamide Derivatives

The scaffold’s versatility enables selective inhibition of kinases involved in cancer, neurodegeneration, and cardiovascular diseases:

  • ROCK1/2 Inhibition: Hyperactive ROCK1 drives cardiovascular pathologies (e.g., hypertension, vasospasm) by phosphorylating protein kinase C (PKC) and inducing smooth muscle contraction [2] [4]. Derivatives like C34 (Table 1) suppress ROCK1-mediated MLC2 phosphorylation, making them candidates for vascular remodeling therapies. 3D-QSAR models (CoMFA: q² = 0.774, r² = 0.965) confirm steric and electrostatic fields near the benzamide C4 position enhance ROCK1 affinity [4].
  • c-Abl Inhibition in Neuroprotection: Activated c-Abl exacerbates α-synuclein aggregation and parkin dysfunction in Parkinson’s disease. Derivatives like 9n and 10n inhibit c-Abl (IC₅₀ < nilotinib) and cross the blood-brain barrier (TPSA < 70 Ų, log P = 2.1–3.4), reversing neuroinflammation in PD models [6].
  • Oncogenic Kinase Targeting: The scaffold’s mimicry of ATP adenine binding enables broad tyrosine kinase inhibition. Analogues with 4-(trifluoromethyl)benzene groups (e.g., compounds 11/13) inhibit EGFR at 10 nM (92% inhibition) by occupying the hydrophobic back pocket, while modifications like hydrazone linkers enhance apoptosis in hematological cancers [3] .

Table 2: Kinase Targets and Therapeutic Applications of Key Derivatives

Kinase TargetTherapeutic AreaLead CompoundMechanistic ActionEfficacy Metrics
ROCK1 [4]Cardiovascular diseaseC34Blocks PKC phosphorylation; reduces smooth muscle contractionIC₅₀: 0.003 µM; CoMFA r² = 0.965
c-Abl [6]Parkinson’s disease9n/10nInhibits α-synuclein/parkin phosphorylation; crosses BBBIC₅₀ < nilotinib; lower cytotoxicity
EGFR [3]Multiple myeloma8bArrests G0/G1 phase; induces mitochondrial ROS apoptosisIC₅₀: 0.12 µM (RPMI8226)
Bcr-Abl LeukemiaRebastinib analoguesBypasses T315I mutation via flexible linkerBinds DFG-out conformation

Properties

CAS Number

80819-03-0

Product Name

4-phenyl-N-(pyridin-4-ylmethyl)benzamide

IUPAC Name

4-phenyl-N-(pyridin-4-ylmethyl)benzamide

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C19H16N2O/c22-19(21-14-15-10-12-20-13-11-15)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14H2,(H,21,22)

InChI Key

JBXPVMOIWQIHRH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.